N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-3-carboxamide moiety and substituted with a 4-isopropylbenzyl group. This structure combines a bicyclic pyrimidine system with a lipophilic aromatic substituent, which may influence its pharmacokinetic properties, such as membrane permeability and target binding affinity.
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-18(2)20-12-10-19(11-13-20)15-29-26(33)22-9-6-14-32(16-22)28-30-24-23(21-7-4-3-5-8-21)17-35-25(24)27(34)31-28/h3-5,7-8,10-13,17-18,22H,6,9,14-16H2,1-2H3,(H,29,33)(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDDVNAOLVNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and related research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the piperidine and isopropylbenzyl groups. The synthetic pathway may include:
- Formation of Thieno[3,2-d]pyrimidine : This involves cyclization reactions that yield the core structure.
- Piperidine Modification : The introduction of the piperidine ring is achieved through nucleophilic substitution or similar methods.
- Final Coupling : The final product is obtained by coupling the piperidine derivative with the isopropylbenzyl moiety.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, molecular docking studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This suggests that this compound may also possess anticancer activity.
Enzyme Inhibition
Research on related compounds has demonstrated their effectiveness as enzyme inhibitors. For example, several derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Antimicrobial Activity
Compounds with similar scaffolds have been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis.
Case Studies
- Molecular Docking Studies : A study conducted on a similar thieno[3,2-d]pyrimidine derivative revealed a binding affinity comparable to established anticancer drugs like Olmitinib . This indicates a promising therapeutic potential for this compound in oncology.
- Enzyme Activity Assays : In vitro assays demonstrated that derivatives exhibited significant inhibition of AChE activity, suggesting potential applications in neurodegenerative disease management .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine and pyridine derivatives, many of which exhibit biological activity. Below is a systematic comparison with analogous compounds described in the evidence, focusing on structural features, physicochemical properties, and synthetic approaches.
Structural and Functional Group Analysis
Key Observations:
- Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from tetrahydropyrimidines and pyrazolo-pyrimidines , which may alter electronic properties and binding interactions.
- Substituent Effects: The 4-isopropylbenzyl group enhances lipophilicity compared to nitro or sulfonamide substituents in analogs .
- Molecular Weight : The target compound is lighter (~500–550 g/mol) than the pyrimido[4,5-d]pyrimidine derivative , which may favor better bioavailability.
Physicochemical and Spectral Data
- Melting Points: The pyrazolo-pyrimidine derivative exhibits a high melting point (211–214°C), likely due to strong intermolecular interactions from sulfonamide and chromenone groups. The target compound’s melting point is unreported but may be lower due to less polar substituents.
- Spectral Characterization : emphasizes IR (C=O, C=N stretches), $ ^1H $-NMR (aromatic and aliphatic protons), and mass spectrometry for validation . Similar techniques would apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
